molecular formula C20H18FN3O3S B2695370 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 869346-93-0

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2695370
CAS No.: 869346-93-0
M. Wt: 399.44
InChI Key: VCESHMWDQVKPCH-UHFFFAOYSA-N
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Description

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by the presence of a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise in preliminary studies, it could be further optimized and studied in more detail .

Preparation Methods

Chemical Reactions Analysis

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide lies in its combination of the benzodioxole and imidazole moieties, which confer specific biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c21-16-4-1-14(2-5-16)10-23-19(25)12-28-20-22-7-8-24(20)11-15-3-6-17-18(9-15)27-13-26-17/h1-9H,10-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCESHMWDQVKPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=CN=C3SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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